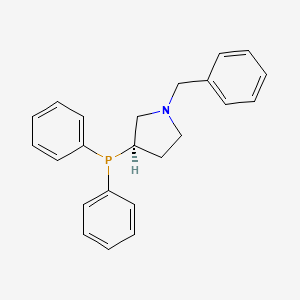
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is a chiral organophosphorus compound. It is characterized by the presence of a pyrrolidine ring substituted with a diphenylphosphino group and a phenylmethyl group. This compound is of significant interest in the field of asymmetric synthesis due to its chiral nature and its ability to act as a ligand in various catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- typically involves the reaction of a pyrrolidine derivative with diphenylphosphine and a phenylmethyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Coordination: It can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Halides or other nucleophiles can be used in the presence of a base.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form catalytic complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that can facilitate various chemical transformations. The chiral nature of the compound allows it to induce enantioselectivity in these reactions, making it valuable in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine, 3-methyl-: Another pyrrolidine derivative with a methyl group instead of a diphenylphosphino group.
Pyrrolidine, 3-(diphenylphosphino)-1-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
Uniqueness
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is unique due to its specific substitution pattern and chiral nature. The presence of both the diphenylphosphino and phenylmethyl groups provides distinct steric and electronic properties that enhance its effectiveness as a ligand in asymmetric catalysis.
This compound’s ability to induce enantioselectivity and form stable complexes with transition metals sets it apart from other pyrrolidine derivatives, making it a valuable tool in both academic research and industrial applications.
Propiedades
Número CAS |
188790-90-1 |
|---|---|
Fórmula molecular |
C23H24NP |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
[(3R)-1-benzylpyrrolidin-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C23H24NP/c1-4-10-20(11-5-1)18-24-17-16-23(19-24)25(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2/t23-/m1/s1 |
Clave InChI |
UAMPKCGVWVXLJU-HSZRJFAPSA-N |
SMILES isomérico |
C1CN(C[C@@H]1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
C1CN(CC1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


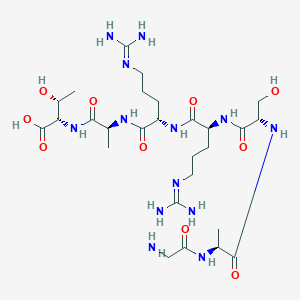
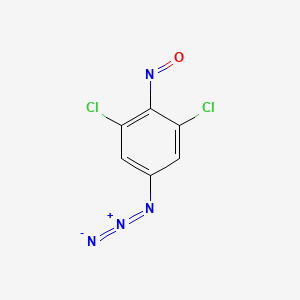

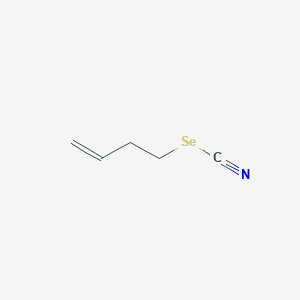
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)

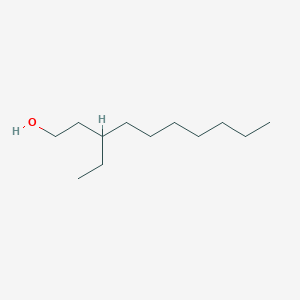
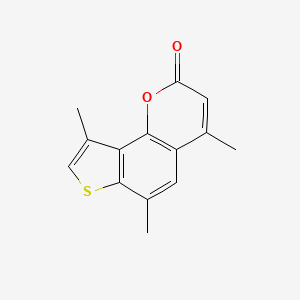
![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
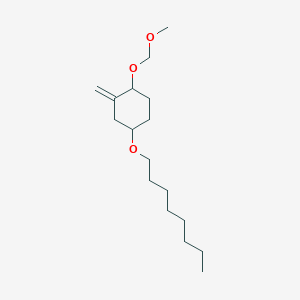
![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)

